Benzethidine

Description

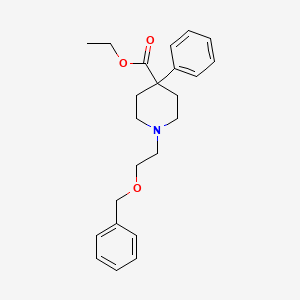

Structure

2D Structure

3D Structure

Properties

CAS No. |

3691-78-9 |

|---|---|

Molecular Formula |

C23H29NO3 |

Molecular Weight |

367.5 g/mol |

IUPAC Name |

ethyl 4-phenyl-1-(2-phenylmethoxyethyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C23H29NO3/c1-2-27-22(25)23(21-11-7-4-8-12-21)13-15-24(16-14-23)17-18-26-19-20-9-5-3-6-10-20/h3-12H,2,13-19H2,1H3 |

InChI Key |

UVTBZAWTRVBTMK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCOCC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Chemical Properties of Benzethidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzethidine, or ethyl 1-(2-(benzyloxy)ethyl)-4-phenylpiperidine-4-carboxylate, is a synthetic opioid analgesic belonging to the 4-phenylpiperidine class of compounds.[1] Structurally related to pethidine (meperidine), it was developed as part of ongoing research into potent pain-relieving agents.[1] Like other compounds in its class, this compound exerts its effects through interaction with the endogenous opioid receptor system. Due to its potent opioid effects, it is a controlled substance in many jurisdictions and is not currently in widespread clinical use.[1] This guide provides a comprehensive overview of the available technical information regarding its synthesis and chemical properties.

Chemical Properties

This compound is a complex organic molecule with a distinct set of physicochemical properties that dictate its behavior and pharmacological activity. A summary of its key chemical identifiers and properties is provided below.

| Property | Value | Source |

| IUPAC Name | ethyl 1-[2-(benzyloxy)ethyl]- 4-phenylpiperidine- 4-carboxylate | [1] |

| Molecular Formula | C23H29NO3 | [1] |

| Molar Mass | 367.489 g·mol−1 | [1] |

| CAS Number | 3691-78-9 | [1] |

| Appearance | Not specified in available literature | |

| Melting Point | Not specified in available literature | |

| Boiling Point | Not specified in available literature | |

| Solubility | Not specified in available literature | |

| LogP (calculated) | 3.8 |

Synthesis of this compound

A potential, generalized synthetic pathway is depicted below. It is important to note that this is a representative scheme, and the specific reagents, reaction conditions, and purification methods would require experimental optimization.

Experimental Protocols

As previously stated, a specific, validated experimental protocol for the synthesis of this compound is not available in the reviewed literature. The synthesis of related compounds, such as fentanyl and other pethidine analogs, often involves multi-step sequences that require careful control of reaction conditions and purification of intermediates.[2] Researchers aiming to synthesize this compound would need to develop a protocol based on established methods for the synthesis of 4-phenylpiperidine derivatives, with careful consideration of safety and regulatory compliance.

Mechanism of Action and Signaling Pathway

This compound is an agonist at opioid receptors, with its primary analgesic and psychoactive effects mediated through the mu-opioid receptor (MOR). The binding of this compound to the MOR, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate the activity of various downstream effectors. The primary consequences of this signaling cascade are a decrease in neuronal excitability and a reduction in neurotransmitter release, which underlies the analgesic effects of the drug.

The key signaling events following mu-opioid receptor activation are illustrated in the diagram below.

Receptor Binding Affinity

Quantitative data on the binding affinity (e.g., Ki values) of this compound for the mu, delta, and kappa opioid receptors are not available in the public scientific literature. However, data for the parent compound, pethidine, and other related opioids can provide some context for its likely receptor binding profile. Pethidine itself has a moderate affinity for the mu-opioid receptor. It is anticipated that the structural modifications present in this compound would alter its binding affinity and selectivity profile. For comparison, a selection of opioid receptor binding affinities for other well-known opioids is presented below.

| Compound | Mu-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Source |

| Morphine | 1.168 | - | - | [3] |

| Fentanyl | 1.346 | - | - | [3] |

| Pethidine (Meperidine) | >100 | - | - | [3] |

| Buprenorphine | <1 | - | - | [3] |

Note: A lower Ki value indicates a higher binding affinity. Data for kappa and delta receptors are often not reported in comparative studies focused on mu-opioid agonists.

Conclusion

This compound is a potent synthetic opioid of the 4-phenylpiperidine class. While its general chemical properties and mechanism of action as a mu-opioid receptor agonist are understood, specific details regarding its synthesis and quantitative receptor binding affinities are not well-documented in publicly accessible sources. The information provided in this guide, compiled from available scientific literature and chemical databases, offers a comprehensive overview for researchers and professionals in the field of drug development. Further research would be required to elucidate the specific synthetic methodologies and a detailed pharmacological profile of this compound.

References

The Scarcity of Preclinical Data on Benzethidine: A Technical Overview and Methodological Framework

Disclaimer: Despite a comprehensive search of scientific literature, there is a notable absence of published preclinical studies detailing the pharmacokinetics and pharmacodynamics of benzethidine in animal models. This technical guide will, therefore, provide a framework for the type of data and methodologies that would be essential for such an investigation, using the closely related and well-studied 4-phenylpiperidine opioid, pethidine (meperidine) , as a representative example. The data, protocols, and diagrams presented herein are based on studies of pethidine and serve to illustrate the scientific approach that could be applied to this compound.

Introduction to this compound

This compound is a synthetic opioid analgesic and a 4-phenylpiperidine derivative, structurally related to pethidine.[1] Like other opioids in its class, it is presumed to exert its effects primarily through agonist activity at the μ-opioid receptor.[2] Due to its classification as a Schedule I drug in many jurisdictions, its use is restricted to scientific and medical research, which may contribute to the limited availability of preclinical data.[1] A comparative study with pethidine and furethidine noted some differences in side-effect profiles, particularly a reduction in histamine release with this compound.[3]

Pharmacokinetics: A Pethidine-Based Model

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug. The following tables summarize pharmacokinetic parameters for pethidine in various animal models to illustrate the type of data that would be necessary for this compound.

Table 1: Pharmacokinetic Parameters of Pethidine in Male BALB/c Mice (20 mg/kg, subcutaneous)

| Parameter | Light Phase (9:00 am) | Dark Phase (9:00 pm) |

| Pethidine | ||

| Cmax (ng/mL) | 1286.4 ± 213.7 | 1875.2 ± 301.5 |

| Tmax (min) | 15 | 15 |

| AUC (ng/mLmin) | 78321.6 ± 12109.8 | 115432.7 ± 18976.4 |

| CL/F (L/min/kg) | 0.25 ± 0.04 | 0.17 ± 0.03 |

| Norpethidine (Metabolite) | ||

| Cmax (ng/mL) | 456.3 ± 89.2 | 678.9 ± 112.4 |

| Tmax (min) | 30 | 30 |

| AUC (ng/mLmin) | 35432.1 ± 6789.3 | 54321.9 ± 9876.5 |

| CL/F (L/min/kg) | 0.56 ± 0.11 | 0.37 ± 0.07 |

Data adapted from a study on the chronopharmacokinetics of pethidine in mice.[4][5]

Pharmacodynamics: A Pethidine-Based Model

Pharmacodynamics involves the study of a drug's physiological effects and its mechanism of action. For an opioid like this compound, this would primarily involve assessing its analgesic efficacy and receptor binding profile.

Table 2: Analgesic Effect of Pethidine in Male BALB/c Mice (20 mg/kg, subcutaneous)

| Time Point | Latency to Thermal Response (seconds) |

| 30 min (Light Phase) | 12.5 ± 2.1 |

| 30 min (Dark Phase) | 18.2 ± 3.4 |

Data represents the peak analgesic effect observed in a hot-plate test, demonstrating a circadian rhythm in pharmacodynamic response.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols that would be used to study a compound like this compound.

Animal Models

Studies would typically be conducted in rodent models such as Sprague-Dawley rats or BALB/c mice. The choice of species can be critical, as metabolic pathways and receptor sensitivities can differ.[6]

Pharmacokinetic Study Protocol

-

Drug Administration: Pethidine (or in a hypothetical study, this compound) is administered to fasted animals at a specified dose (e.g., 20 mg/kg) via a relevant route (e.g., intravenous, subcutaneous, or oral).

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes) post-administration.

-

Sample Processing: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: Plasma concentrations of the parent drug and any major metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]

-

Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, clearance) are calculated from the plasma concentration-time data using appropriate software.[4]

Analgesic Assay Protocol (Hot-Plate Test)

-

Apparatus: A hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.

-

Baseline Measurement: The baseline latency for each animal to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded before drug administration. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Drug Administration: The test compound is administered to the animals.

-

Post-Treatment Measurement: The latency to the pain response is measured at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (MPE), calculated as: MPE (%) = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

Signaling Pathways and Experimental Workflows

Visual representations of biological pathways and experimental designs are essential for clarity in technical documents.

Caption: Presumed signaling pathway for this compound-induced analgesia.

Caption: A typical workflow for a preclinical pharmacokinetic study.

Conclusion

While direct experimental data on the pharmacokinetics and pharmacodynamics of this compound in animal models is not currently available in the public domain, the established methodologies for studying other opioids, such as pethidine, provide a clear roadmap for future research. Such studies would be essential to characterize the ADME properties, analgesic efficacy, and safety profile of this compound, thereby providing a scientific basis for any potential therapeutic applications or for understanding its toxicological properties. The data and protocols presented here, using pethidine as a surrogate, offer a comprehensive framework for initiating such an investigation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. KEGG DRUG: this compound [kegg.jp]

- 3. Pharmacological actions of two new pethidine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]

- 5. Chronopharmacodynamics and chronopharmacokinetics of pethidine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analgesics Used in Animals - Therapeutics - MSD Veterinary Manual [msdvetmanual.com]

The Historical Development and Discovery of Benzethidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzethidine, a synthetic opioid analgesic, emerged from the mid-20th century's fervent search for potent pain relievers with improved safety profiles over existing opiates. As a 4-phenylpiperidine derivative, it is structurally related to pethidine (meperidine). Despite its initial promise, this compound is not currently in clinical use and is classified as a controlled substance in many jurisdictions. This technical guide provides a comprehensive overview of the historical development, discovery, and pharmacological characterization of this compound, drawing from the limited but pivotal scientific literature. It details the early experimental protocols used to assess its analgesic and physiological effects, summarizes the available quantitative data, and contextualizes its mechanism of action within the broader understanding of opioid receptor signaling. This document aims to serve as a foundational resource for researchers interested in the historical context of opioid development and the pharmacology of this specific compound.

Introduction

The mid-20th century was a period of intense innovation in medicinal chemistry, particularly in the field of analgesics. Following the successful synthesis and clinical introduction of pethidine in the late 1930s, research efforts were directed towards the synthesis of new pethidine analogues with the goal of enhancing analgesic potency while mitigating adverse effects such as respiratory depression and dependence. It was within this scientific landscape that this compound (ethyl 1-[2-(benzyloxy)ethyl]-4-phenylpiperidine-4-carboxylate) was developed and investigated.[1] Although it demonstrated significant analgesic properties, its clinical development did not proceed, and it remains a compound of primarily historical and academic interest. This guide will delve into the key aspects of its discovery and scientific evaluation.

Historical Development and Discovery

While the precise date and the specific research group responsible for the initial synthesis of this compound are not well-documented in readily available literature, its pharmacological properties were first detailed in a 1960 publication in the British Journal of Pharmacology and Chemotherapy.[2] This seminal paper, titled "Pharmacological actions of two new pethidine analogues," introduced this compound and another analogue, furethidine, to the scientific community.[2] The research aimed to compare the pharmacological profiles of these new compounds with that of pethidine, the established clinical agent.[2]

The development of this compound can be seen as a logical progression in the structure-activity relationship studies of 4-phenylpiperidine derivatives. The core structure was systematically modified to explore the impact on analgesic activity and side effect profiles.

Chemical Synthesis

Detailed, step-by-step synthesis protocols for this compound from the primary literature are scarce. However, based on its chemical structure, ethyl 1-[2-(benzyloxy)ethyl]-4-phenylpiperidine-4-carboxylate, a plausible synthetic route can be inferred from general methods for the synthesis of 4-phenylpiperidine derivatives.

A likely synthetic pathway would involve the N-alkylation of ethyl 4-phenylpiperidine-4-carboxylate with a suitable 2-(benzyloxy)ethyl halide. The workflow for such a synthesis is depicted below.

References

Benzethidine Hydrochloride Salt: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Benzethidine is a controlled substance in many jurisdictions. This document is intended for academic and research purposes only. All handling and research involving this compound must be conducted in strict compliance with all applicable laws and regulations.

Introduction

This compound is a 4-phenylpiperidine derivative related to the opioid analgesic pethidine (meperidine).[1] As with many amine-containing pharmaceuticals, it is often formulated as a hydrochloride salt to enhance its physicochemical properties. Understanding the solubility and stability of this compound hydrochloride is critical for its potential analytical characterization, forensic analysis, and any potential (though currently not medically accepted) pharmaceutical development.

Due to its controlled substance status and limited medical application, publicly available quantitative data on the solubility and stability of this compound hydrochloride is scarce. This guide, therefore, provides a comprehensive theoretical framework based on the known properties of structurally similar compounds, such as pethidine hydrochloride, and outlines the standard experimental protocols required to determine these crucial parameters.

Chemical Structures

A comparison of the chemical structures of this compound and its close analog, pethidine, is presented below. The core 4-phenylpiperidine moiety is a key feature influencing their physicochemical properties.

-

This compound:

-

Pethidine (Meperidine):

Solubility Profile

While specific quantitative solubility data for this compound hydrochloride is not available in the public domain, a qualitative assessment and a proposed experimental plan for its determination are provided.

Theoretical Solubility Characteristics

As a hydrochloride salt of a tertiary amine, this compound hydrochloride is expected to be a crystalline solid with significantly higher aqueous solubility than its free base form. The solubility is anticipated to be pH-dependent, with higher solubility in acidic to neutral conditions where the tertiary amine is protonated. In alkaline conditions, the equilibrium will shift towards the less soluble free base, potentially leading to precipitation.

The solubility in various solvents would likely follow the polarity of the solvent, with good solubility in polar protic solvents like water and lower alcohols, and decreasing solubility in less polar organic solvents.

Experimental Protocol for Solubility Determination

The definitive determination of solubility requires empirical testing. The shake-flask method is a standard and reliable technique for establishing the equilibrium solubility of a compound.[3]

Table 1: Proposed Experimental Protocol for Solubility Determination of this compound Hydrochloride

| Parameter | Methodology | Details |

| Method | Shake-Flask Method | An excess of this compound hydrochloride is added to a known volume of the solvent in a sealed container. |

| Solvents | Water (various pH values), Ethanol, Methanol, Dichloromethane, etc. | A range of pharmaceutically and analytically relevant solvents should be tested. |

| Temperature | Controlled Temperature (e.g., 25 °C and 37 °C) | Temperature should be maintained using a calibrated incubator or water bath. |

| Equilibration Time | 24 - 72 hours | The mixture is agitated until equilibrium is reached, as confirmed by consecutive measurements showing no change in concentration. |

| Sample Preparation | Filtration or Centrifugation | The undissolved solid is removed to obtain a saturated solution. |

| Quantification | HPLC-UV or other suitable analytical technique | The concentration of this compound in the saturated solution is determined using a validated analytical method. |

A visual representation of the experimental workflow for solubility determination is provided below.

Stability Profile

The chemical stability of a drug substance is a critical parameter that dictates its shelf-life and storage conditions. For this compound hydrochloride, the ester and ether linkages in its structure are potential sites for degradation.

Theoretical Stability and Degradation Pathways

Based on its chemical structure, this compound hydrochloride may be susceptible to the following degradation pathways:

-

Hydrolysis: The ethyl ester group can undergo hydrolysis, especially under acidic or basic conditions, to yield the corresponding carboxylic acid. This is a common degradation pathway for ester-containing drugs like pethidine.[4]

-

Oxidation: The tertiary amine and the benzylic ether are potential sites for oxidation.

-

Photodegradation: Exposure to light, particularly UV radiation, could potentially lead to degradation.

Forced Degradation Studies

To investigate these potential degradation pathways and to develop a stability-indicating analytical method, forced degradation studies are essential.[5] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing.

Table 2: Proposed Conditions for Forced Degradation Studies of this compound Hydrochloride

| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours | Hydrolysis of the ethyl ester. |

| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours | Hydrolysis of the ethyl ester. |

| Oxidative Degradation | 3% H2O2 at room temperature for 24 hours | Oxidation of the tertiary amine or ether linkage. |

| Thermal Degradation | Dry heat at 80 °C for 48 hours | General thermal decomposition. |

| Photodegradation | Exposure to UV light (e.g., 254 nm) and visible light | Photolytic cleavage of bonds. |

The following diagram illustrates the general workflow for conducting forced degradation studies and developing a stability-indicating method.

Stability Data for a Structural Analog: Pethidine Hydrochloride

Studies on pethidine hydrochloride provide some insight into the potential stability of this compound hydrochloride. Pethidine hydrochloride solutions have been shown to be relatively stable, with more than 90% of the initial concentration remaining after 28 days of storage at both 4°C and 22°C in polypropylene syringes.[6] However, at elevated temperatures (60°C and 80°C), a decrease in pH and degradation to meperidinic acid (the hydrolysis product) has been observed.[4] This suggests that hydrolysis of the ester group is a key degradation pathway for this class of compounds.

Proposed Signaling Pathway

This compound is an opioid analgesic, and its pharmacological effects are mediated through its interaction with opioid receptors in the central nervous system. The primary target is the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).

Conclusion

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Meperidine | C15H21NO2 | CID 4058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. "The stability study of meperidine hydrochloride injection from differe" by C.-J. Lai, F.-S. Chen et al. [jfda-online.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Chemical stability of meperidine hydrochloride in polypropylene syringes - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurochemical Profile of Benzethidine: An In-depth Technical Guide

Disclaimer: Scientific literature dedicated to the specific neurochemical effects of Benzethidine is limited. This guide synthesizes available information on its parent class, the 4-phenylpiperidine opioids, and uses the closely related and extensively studied compound, pethidine (meperidine), as a primary surrogate to infer the likely neurochemical profile of this compound. This approach is based on their structural similarity and classification as mu-opioid receptor agonists.[1]

Introduction

This compound is a synthetic opioid of the 4-phenylpiperidine class, structurally related to pethidine.[1] Like other compounds in this family, its primary pharmacological effects are mediated through interaction with the endogenous opioid system. This guide provides a detailed overview of the anticipated neurochemical effects of this compound administration, with a focus on its receptor binding profile, impact on major neurotransmitter systems, and the underlying signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals.

Receptor Binding Profile

Table 1: Anticipated Receptor Binding Profile of this compound (inferred from Pethidine)

| Receptor | Action | Affinity (Ki) | Notes |

| Mu-opioid (MOR) | Agonist | Data not available for this compound. Pethidine is a MOR agonist.[2] | Primary target for analgesic and euphoric effects. |

| Kappa-opioid (KOR) | Agonist | Data not available for this compound. Pethidine has some affinity for KOR.[3] | May contribute to anti-shivering effects.[2] |

| Delta-opioid (DOR) | Weak/No significant affinity | Data not available. | Generally, phenylpiperidines have lower affinity for DOR. |

| Dopamine Transporter (DAT) | Inhibitor | Data not available for this compound. Pethidine and its analogues can inhibit DAT.[4] | Contributes to stimulant-like effects and abuse potential.[4] |

| Norepinephrine Transporter (NET) | Inhibitor | Data not available for this compound. Pethidine and its analogues can inhibit NET.[4] | May contribute to stimulant effects.[4] |

| Serotonin Transporter (SERT) | Weak Inhibitor | Data not available for this compound. Pethidine has been associated with serotonin syndrome, suggesting some interaction.[4] | Potential for serotonergic toxicity, especially in combination with other serotonergic agents.[4] |

Neurochemical Effects on Neurotransmitter Systems

Administration of 4-phenylpiperidine opioids like pethidine can significantly alter the dynamics of several key neurotransmitter systems, primarily the dopaminergic and serotonergic systems.

Dopaminergic System

Opioid-induced activation of mu-opioid receptors in the ventral tegmental area (VTA) leads to an increase in dopamine release in the nucleus accumbens (NAc). This is a key mechanism underlying the rewarding and addictive properties of opioids. The binding of the opioid to MORs on GABAergic interneurons inhibits the release of GABA, which in turn disinhibits dopaminergic neurons, leading to increased dopamine release. Furthermore, the inhibition of the dopamine transporter (DAT) by pethidine-like compounds can further elevate synaptic dopamine levels.[4]

Serotonergic System

The interaction of pethidine with the serotonergic system is complex and not fully elucidated. There is evidence to suggest that pethidine and its metabolite, norpethidine, can have serotonergic effects, potentially through the inhibition of serotonin reuptake.[4] This can lead to an accumulation of serotonin in the synaptic cleft, and in some cases, contribute to the development of serotonin syndrome, a potentially life-threatening condition.[4][5]

Table 2: Summary of Anticipated Effects on Neurotransmitter Levels (inferred from Pethidine)

| Neurotransmitter | Brain Region | Effect on Extracellular Levels | Underlying Mechanism |

| Dopamine (DA) | Nucleus Accumbens | Increase | Disinhibition of VTA dopamine neurons via MOR activation; Inhibition of DAT.[4] |

| Serotonin (5-HT) | Various | Increase | Inhibition of SERT by parent compound and/or metabolite (norpethidine).[4] |

| Norepinephrine (NE) | Various | Increase | Inhibition of NET.[4] |

| GABA | Ventral Tegmental Area | Decrease | MOR-mediated inhibition of GABAergic interneurons. |

Signaling Pathways

The binding of this compound to the mu-opioid receptor, a G-protein coupled receptor (GPCR), is expected to initiate a cascade of intracellular signaling events.

G-Protein Signaling Pathway

Upon agonist binding, the mu-opioid receptor undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/o). The activated G-protein dissociates into its Gα and Gβγ subunits. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels. This results in hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release.

Caption: Mu-Opioid Receptor G-Protein Signaling Pathway.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the neurochemical effects of opioid compounds.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the Ki of this compound for the mu, delta, and kappa opioid receptors.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

Radiolabeled ligand (e.g., [³H]DAMGO for MOR).

-

This compound at various concentrations.

-

Assay buffer.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a Radioligand Binding Assay.

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters in the extracellular fluid of specific brain regions in awake, freely moving animals.

Objective: To measure the effect of this compound administration on extracellular dopamine and serotonin levels in the nucleus accumbens.

Materials:

-

Laboratory animals (e.g., rats).

-

Stereotaxic apparatus.

-

Microdialysis probes.

-

Perfusion pump.

-

Artificial cerebrospinal fluid (aCSF).

-

Fraction collector.

-

High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

Procedure:

-

Surgically implant a microdialysis guide cannula targeting the nucleus accumbens.

-

After a recovery period, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a constant flow rate.

-

Collect baseline dialysate samples.

-

Administer this compound (systemically or locally).

-

Continue to collect dialysate samples at regular intervals.

-

Analyze the concentration of dopamine and serotonin in the dialysate samples using HPLC-ED.

Caption: Workflow for an In Vivo Microdialysis Experiment.

Conclusion

While direct experimental data on this compound is lacking, its classification as a 4-phenylpiperidine opioid allows for a scientifically grounded inference of its neurochemical effects based on the well-characterized profile of pethidine. This compound is anticipated to be a mu-opioid receptor agonist with potential activity at other opioid receptors and monoamine transporters. Its administration is likely to increase dopamine and serotonin levels in key brain regions, mediated by both receptor-dependent and transporter-inhibition mechanisms. The primary intracellular signaling cascade is expected to be through the Gi/o G-protein pathway. Further research is warranted to definitively characterize the specific neurochemical profile of this compound and validate these inferred effects.

References

In-Depth Technical Guide on the Structural Analogues of Benzethidine and their Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogues of Benzethidine, a potent synthetic opioid of the 4-phenylpiperidine class. This compound, chemically known as ethyl 1-[2-(benzyloxy)ethyl]-4-phenylpiperidine-4-carboxylate, is structurally related to the widely used analgesic pethidine (meperidine).[1] This document delves into the structure-activity relationships (SAR) of this compound and its analogues, summarizing available quantitative data on their biological activity. Detailed experimental protocols for the synthesis and pharmacological evaluation of these compounds are provided to facilitate further research and development in this area. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the underlying molecular mechanisms and research methodologies.

Introduction

This compound is a potent opioid analgesic belonging to the 4-phenylpiperidine series of compounds.[1][2] Like other opioids, its pharmacological effects, including analgesia, sedation, and respiratory depression, are mediated through interaction with opioid receptors, primarily the mu-opioid receptor (MOR).[1][3] The core structure of this compound, a 4-phenylpiperidine moiety, is a privileged scaffold in medicinal chemistry for the development of opioid receptor ligands.[4] Modifications to this core, particularly at the N-substituent, can significantly alter the compound's affinity, efficacy, and selectivity for different opioid receptor subtypes.

The study of this compound's structural analogues is crucial for understanding the intricate structure-activity relationships that govern opioid receptor binding and activation. By systematically modifying the chemical structure, researchers can probe the molecular determinants of opioid activity, potentially leading to the development of novel analgesics with improved therapeutic profiles, such as reduced side effects or lower abuse potential.

This guide will explore the known structural modifications of the this compound scaffold and their impact on pharmacological activity, present the available quantitative data in a structured format, and provide detailed methodologies for the synthesis and evaluation of these compounds.

Structure-Activity Relationships (SAR) of this compound Analogues

The pharmacological profile of 4-phenylpiperidine opioids is largely determined by the nature of the substituent at the piperidine nitrogen (N-substituent). The general SAR for this class of compounds indicates that the size and nature of the N-substituent are critical for receptor interaction and subsequent signaling.

For pethidine-like molecules, the introduction of an aralkyl group, such as a phenethyl group, on the piperidine nitrogen can significantly increase analgesic potency compared to a simple N-methyl group.[5] This is attributed to additional binding interactions within the opioid receptor. This compound features a 2-(benzyloxy)ethyl group at this position, a modification that contributes to its high potency.

While specific in vitro binding data for a wide range of this compound analogues is scarce in publicly available literature, the general principles of 4-phenylpiperidine SAR can be applied. Key modifications and their expected impact on activity include:

-

Alterations to the N-substituent:

-

Chain Length: Varying the length of the ethyl linker between the piperidine nitrogen and the benzyloxy group can influence binding affinity.

-

Aromatic Ring Substitution: Substitution on the phenyl ring of the benzyloxy group can modulate electronic and steric properties, potentially affecting receptor interaction.

-

Replacement of the Benzyl Ether: Replacing the benzyl ether with other functionalities, such as different aryl or alkyl groups, would likely have a profound impact on activity.

-

-

Modifications of the 4-Phenyl Group:

-

Substitution on the 4-phenyl ring, particularly with a hydroxyl group in the meta position, is known to enhance opioid activity, as seen in the benzomorphan series of opioids.

-

-

Ester Group Modification:

-

The ethyl ester at the 4-position is important for activity. Replacement with other esters or amides can alter the pharmacokinetic and pharmacodynamic properties of the molecule.

-

Quantitative Data on this compound and Analogues

| Compound | Chemical Name | Analgesic Potency (Relative to Pethidine) | Reference |

| This compound | ethyl 1-[2-(benzyloxy)ethyl]-4-phenylpiperidine-4-carboxylate | ~2.5x | Green & Ward, 1960 |

| Furethidine | ethyl 1-[2-(tetrahydrofurfuryloxy)ethyl]-4-phenylpiperidine-4-carboxylate | ~4x | Green & Ward, 1960 |

| Pethidine | ethyl 1-methyl-4-phenylpiperidine-4-carboxylate | 1x (Reference) | Green & Ward, 1960 |

Note: The data presented is from in vivo studies (mouse hot plate test) and represents relative potency.

For context, modern in vitro binding assays provide more precise measurements of a compound's affinity for a specific receptor. For example, the binding affinity (Ki) of various opioids for the mu-opioid receptor has been extensively studied. While specific Ki values for this compound are not widely reported, other 4-phenylpiperidine opioids like fentanyl have a very high affinity for the mu-opioid receptor.[3]

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound (ethyl 1-[2-(benzyloxy)ethyl]-4-phenylpiperidine-4-carboxylate) is outlined below, based on established methods for the N-alkylation of piperidines.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Protocol:

-

Reaction Setup: To a solution of ethyl 4-phenylpiperidine-4-carboxylate in a suitable solvent such as acetonitrile, add a slight excess of 2-(benzyloxy)ethyl bromide and a base, for instance, potassium carbonate.

-

Reaction: The reaction mixture is heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling to room temperature, the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure.

-

Purification: The residue is then purified by column chromatography on silica gel to yield the final product, this compound.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, time, and purification methods, may require optimization.

In Vitro Opioid Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the mu-opioid receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Protocol:

-

Membrane Preparation: Cell membranes expressing the human mu-opioid receptor are prepared and stored at -80°C.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, is used.

-

Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO) and a range of concentrations of the unlabeled test compound (e.g., this compound analogue).

-

Nonspecific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-radiolabeled universal opioid antagonist (e.g., naloxone) to determine nonspecific binding.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted in a liquid scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity of a compound (agonist, partial agonist, or antagonist) by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analogue, [³⁵S]GTPγS, to G-proteins coupled to the opioid receptor.[7][8]

Experimental Workflow: [³⁵S]GTPγS Binding Assay

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Protocol:

-

Membrane Preparation: Cell membranes expressing the human mu-opioid receptor are used.

-

Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

-

Incubation: Membranes are incubated with [³⁵S]GTPγS and varying concentrations of the test compound. The incubation is carried out at 30°C for a defined period.

-

Basal and Nonspecific Binding: Basal binding is determined in the absence of the test compound, and nonspecific binding is measured in the presence of a high concentration of unlabeled GTPγS.

-

Filtration and Counting: The reaction is terminated by rapid filtration, and the bound radioactivity is quantified as described for the radioligand binding assay.

-

Data Analysis: The data are analyzed using non-linear regression to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal stimulation produced by the compound relative to a standard full agonist).

Signaling Pathways

Opioid receptors are G-protein coupled receptors (GPCRs). Upon agonist binding, they undergo a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector systems.

Opioid Receptor Signaling Pathway

Caption: Simplified opioid receptor signaling pathway.

Conclusion

The 4-phenylpiperidine scaffold, exemplified by this compound, remains a fertile ground for the discovery and development of novel opioid analgesics. A thorough understanding of the structure-activity relationships, guided by quantitative in vitro and in vivo data, is essential for the rational design of new chemical entities with improved pharmacological properties. The experimental protocols detailed in this guide provide a framework for the synthesis and characterization of this compound analogues, enabling researchers to further explore this important class of compounds. Future work should focus on obtaining comprehensive in vitro data for a wider range of this compound analogues to build a more detailed SAR model, which will be instrumental in the development of next-generation analgesics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 3. painphysicianjournal.com [painphysicianjournal.com]

- 4. mdpi.com [mdpi.com]

- 5. Opiod Structure Activity Relationship | PPTX [slideshare.net]

- 6. Radioligand binding assays: from opiate receptors to drug discovery mainstay. | Revvity [revvity.com]

- 7. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 8. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Benzidine in Biological Samples

Disclaimer: Initial searches for "Benzethidine" did not yield relevant analytical methods for its detection in biological samples. It is possible that "this compound" is an uncommon compound, an archaic term, or a misspelling. The following information is provided for Benzidine , a compound with a similar name for which extensive analytical methodologies have been developed.

Introduction

Benzidine is a known human carcinogen, and monitoring its presence in biological samples is crucial for assessing human exposure, particularly in occupational settings.[1] This document provides detailed application notes and protocols for the qualitative and quantitative analysis of benzidine and its metabolites in biological matrices such as urine and blood. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are widely used for their sensitivity and specificity.[2][3] Immunoassays are also discussed as a screening tool.

Analytical Methods Overview

Several analytical methods are available for the detection and quantification of benzidine and its metabolites in biological samples. The choice of method often depends on the required sensitivity, specificity, and the nature of the biological matrix.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used technique for the analysis of volatile and semi-volatile compounds.[2] Derivatization is often required to improve the chromatographic properties of benzidine and its metabolites.[2]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity for a wide range of compounds, including those that are not amenable to GC-MS.[3][4][5] It often requires less sample preparation compared to GC-MS.

-

Immunoassays: Used for rapid screening of a large number of samples.[6] Positive results from immunoassays should be confirmed by a more specific method like GC-MS or LC-MS/MS.

-

High-Performance Liquid Chromatography (HPLC) with UV or Electrochemical Detection: An alternative to mass spectrometry-based methods, though it may have lower sensitivity and specificity.[2]

-

Thin-Layer Chromatography (TLC): A simpler chromatographic technique that can be used for screening purposes.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for various analytical methods used for benzidine detection in urine.

Table 1: Quantitative Parameters for Benzidine Detection in Urine

| Analytical Method | Sample Detection Limit | Percent Recovery | Reference |

| GC/MS (NICI) | 0.5 µg/L (0.5 ppb) | 75 at 10 µg/L; 87 at 100 µg/L | Jedrejczak and Gaind 1993[6] |

| GC/ECD | 1 µg/L (0.001 ppm) | 53 at 0.01 ppm; 84 at 0.1 ppm | IARC 1981b; Nony and Bowman 1980; Nony et al. 1980[6] |

| HPLC/UV | 1.5 µg/L (0.0015 ppm) | >89 | Neumeister 1991[6] |

| HPLC/EC | 0.24 µg/L (0.24 ppb) | >89 | Neumeister 1991[6] |

| TLC/Spec | 1 µg/L | 70 at 5 µg/L | NIOSH 1984a[6] |

| UV-Vis Spectrophotometry | <30 µg/L (0.03 ppm) | 95% | Upadhyay and Gupta 1985[6] |

Experimental Protocols

Protocol 1: GC-MS Analysis of Benzidine in Urine

This protocol is based on the NIOSH 8306 method for the determination of benzidine and its acetylated metabolites in urine.[1]

1. Sample Preparation (Hydrolysis and Extraction)

-

Pipette 10 mL of urine into a 50-mL culture tube.

-

Add 10 mL of 10 N NaOH to the urine sample.

-

Seal the tube and incubate at 80 °C for 2 hours to hydrolyze the conjugated metabolites.[1]

-

Cool the sample to room temperature.

-

Add 20 mL of benzene, seal, and shake for 1 hour for liquid-liquid extraction.[1]

-

Separate the organic (benzene) layer.

-

Repeat the extraction twice more with 20 mL of benzene and combine the organic extracts.

-

Concentrate the combined extracts to near dryness under a gentle stream of nitrogen.[1]

2. Derivatization

-

Add 1.5 mL of benzene and 0.5 mL of trimethylamine working solution to the concentrated extract.[1]

-

Add 50 µL of heptafluorobutyric anhydride (HFBA).[1]

-

Seal the tube and heat at 50 °C for 20 minutes.

-

Cool to room temperature.

3. Cleanup

-

Wash the derivatized extract with a pH 6 buffer solution.

-

Pass the extract through a Florisil column for cleanup.[6]

4. GC-MS Analysis

-

GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program: Start at an appropriate temperature (e.g., 150 °C), ramp up to a final temperature (e.g., 280 °C).

-

MS Detector: Operate in electron ionization (EI) mode with selected ion monitoring (SIM) for target ions of the derivatized benzidine.

Caption: Workflow for GC-MS analysis of benzidine in urine.

Protocol 2: LC-MS/MS Analysis of Benzidine in Blood or Urine

This protocol outlines a general approach for the analysis of benzidine using LC-MS/MS, which typically requires less sample preparation than GC-MS.

1. Sample Preparation (Extraction)

-

For Urine:

-

Perform an enzymatic hydrolysis step (e.g., using β-glucuronidase/arylsulfatase) to cleave conjugated metabolites.

-

Proceed with either Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).

-

-

For Blood/Plasma:

-

Perform protein precipitation by adding a solvent like acetonitrile or methanol.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or further cleaned up using SPE or LLE.

-

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., C18) with methanol and water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute the benzidine with a suitable organic solvent (e.g., methanol, acetonitrile).

-

Evaporate the eluate and reconstitute in the mobile phase for injection.

-

-

Liquid-Liquid Extraction (LLE):

-

Adjust the pH of the sample to basic conditions.

-

Add an immiscible organic solvent (e.g., ethyl acetate).

-

Vortex and centrifuge to separate the layers.

-

Collect the organic layer.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

2. LC-MS/MS Analysis

-

LC Column: A C18 or similar reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid or ammonium formate to improve ionization.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for benzidine.

-

MS/MS Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Select precursor and product ion transitions specific to benzidine for quantification and confirmation.

Caption: Workflow for LC-MS/MS analysis of benzidine.

Immunoassay Screening

Immunoassays can be used as a preliminary screening method for benzidine and its metabolites.[6] These assays are based on the principle of competitive binding between the benzidine in the sample and a labeled benzidine conjugate for a limited number of antibody binding sites. A signal is generated that is inversely proportional to the concentration of benzidine in the sample.

General Protocol:

-

Collect the biological sample (typically urine).

-

Follow the specific instructions of the commercial immunoassay kit.

-

The assay will typically involve adding the sample to a test device or well containing the antibody and labeled antigen.

-

After an incubation period, the signal is measured (e.g., color change, fluorescence).

-

The result is interpreted as positive or negative based on a pre-defined cutoff concentration.

Important Note: All positive results from immunoassay screening must be confirmed by a more specific and quantitative method such as GC-MS or LC-MS/MS to avoid false positives and to provide a definitive concentration.

References

- 1. cdc.gov [cdc.gov]

- 2. ANALYTICAL METHODS - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. agilent.com [agilent.com]

- 6. Table 7-1, Analytical Methods for Determining Benzidine in Biological Samples - Toxicological Profile for Benzidine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for Radioligand Binding Assay Using Benzethidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzethidine is a 4-phenylpiperidine derivative and a potent opioid analgesic.[1] Like other opioids, its pharmacological effects are mediated through interaction with opioid receptors, primarily the mu (µ)-opioid receptor.[2][3] Radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of a ligand with its receptor.[4] These assays are crucial for determining the affinity of a compound for a specific receptor, which is a key parameter in drug discovery and development.[5][6]

This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human mu-opioid receptor. In this assay, this compound is used as an unlabeled competitor to displace a radiolabeled ligand with known affinity for the mu-opioid receptor.

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in a competitive radioligand binding assay against [³H]DAMGO using membranes from HEK293 cells stably expressing the human mu-opioid receptor. This data is for illustrative purposes to demonstrate how results from such an assay would be presented.

| Parameter | Value | Description |

| Radioligand | [³H]DAMGO | A selective mu-opioid receptor agonist. |

| Radioligand Kd | 1.5 nM | Dissociation constant of the radioligand. |

| Radioligand Conc. | 1.0 nM | Concentration of radioligand used in the assay. |

| This compound IC₅₀ | 15 nM | Concentration of this compound that inhibits 50% of the specific binding of the radioligand. |

| This compound Ki | 10 nM | Inhibition constant for this compound, calculated from the IC₅₀ using the Cheng-Prusoff equation. |

| Hill Slope | -1.0 | The steepness of the competition curve, indicating a competitive binding interaction. |

Cheng-Prusoff Equation:

Ki = IC₅₀ / (1 + ([L]/Kd))

Where:

-

Ki is the inhibition constant of the test compound (this compound).

-

IC₅₀ is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand.

Experimental Protocols

Membrane Preparation from HEK293 Cells Expressing Human Mu-Opioid Receptor

This protocol describes the preparation of cell membranes containing the mu-opioid receptor.

Materials:

-

HEK293 cells stably expressing the human mu-opioid receptor

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail), ice-cold

-

Cell scraper

-

Dounce homogenizer

-

High-speed refrigerated centrifuge

-

Bradford assay reagents for protein quantification

Procedure:

-

Culture HEK293 cells expressing the human mu-opioid receptor to confluency in appropriate culture vessels.

-

Wash the cells twice with ice-cold PBS.

-

Scrape the cells into ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in ice-cold Lysis Buffer.

-

Incubate on ice for 15 minutes.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the pellet in ice-cold Homogenization Buffer.

-

Homogenize the cell suspension with a Dounce homogenizer (approximately 20 strokes).

-

Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Discard the supernatant, resuspend the membrane pellet in Homogenization Buffer, and repeat the centrifugation step.

-

Resuspend the final membrane pellet in Assay Buffer (see below) to a protein concentration of 1-2 mg/mL.

-

Determine the protein concentration using the Bradford assay.

-

Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol details the competitive binding experiment to determine the Ki of this compound.

Materials:

-

Membrane preparation containing the human mu-opioid receptor

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Radioligand: [³H]DAMGO (specific activity ~40-60 Ci/mmol)

-

Unlabeled Competitor: this compound hydrochloride

-

Non-specific Binding (NSB) control: Naloxone (10 µM final concentration)

-

96-well microplates

-

Scintillation vials

-

Liquid scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in Assay Buffer. The concentration range should span from 10⁻¹¹ M to 10⁻⁵ M.

-

In a 96-well microplate, set up the following in triplicate for each concentration of this compound:

-

Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]DAMGO (at a final concentration of ~1.0 nM), and 100 µL of membrane preparation (10-20 µg of protein).

-

Competition Binding: 50 µL of this compound dilution, 50 µL of [³H]DAMGO, and 100 µL of membrane preparation.

-

Non-specific Binding (NSB): 50 µL of 10 µM Naloxone, 50 µL of [³H]DAMGO, and 100 µL of membrane preparation.

-

-

The final assay volume is 200 µL.

-

Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

-

Transfer the filters to scintillation vials.

-

Add 4 mL of liquid scintillation cocktail to each vial.

-

Allow the vials to equilibrate in the dark for at least 4 hours.

-

Measure the radioactivity in a scintillation counter.

Data Analysis

-

Calculate the mean counts per minute (CPM) for each set of triplicates.

-

Determine the Specific Binding by subtracting the mean CPM of the Non-specific Binding from the mean CPM of the Total Binding.

-

For each concentration of this compound, calculate the percentage of specific binding:

-

% Specific Binding = ((CPM_competitor - CPM_NSB) / (CPM_Total - CPM_NSB)) * 100

-

-

Plot the % Specific Binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

-

Calculate the Ki value for this compound using the Cheng-Prusoff equation.

Mandatory Visualizations

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[3] Upon activation by an agonist like this compound, the receptor initiates a signaling cascade that leads to the analgesic and other effects of opioids.

Caption: Canonical G-protein signaling pathway of the mu-opioid receptor.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps in the competitive radioligand binding assay for determining the binding affinity of this compound.

Caption: Workflow for the competitive radioligand binding assay.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. μ-opioid receptor - Wikipedia [en.wikipedia.org]

- 4. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. revvity.com [revvity.com]

Probing the Analgesic Potential of Benzethidine: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing established animal models for the characterization of the analgesic properties of Benzethidine, a pethidine-related opioid analgesic.[1] The following sections detail the theoretical background, experimental protocols, and expected data outcomes for three standard nociceptive assays: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test. These models are crucial for assessing the central and peripheral analgesic effects of novel opioid compounds like this compound.

Scientific Background

This compound, a 4-phenylpiperidine derivative, is structurally related to the well-known opioid analgesic pethidine (meperidine).[1] Like other opioids, its analgesic effects are primarily mediated through agonism at opioid receptors, particularly the µ-opioid receptor.[2][3] Activation of these G-protein coupled receptors in the central nervous system leads to a cascade of intracellular events that ultimately inhibit pain signaling pathways.[4][5] Understanding the efficacy and potency of this compound in validated animal models is a critical step in its preclinical development.

Signaling Pathway of this compound (Inferred)

The binding of this compound to the µ-opioid receptor is hypothesized to initiate a signaling cascade analogous to that of other opioid agonists. This involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, resulting in neuronal hyperpolarization and reduced neuronal excitability.[4][6]

Caption: Inferred signaling pathway of this compound.

Experimental Protocols

Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of drugs by measuring the latency of a thermal pain response.[7]

Experimental Workflow

Caption: Experimental workflow for the hot plate test.

Protocol:

-

Animals: Male Swiss albino mice (20-25 g) are commonly used.

-

Apparatus: A commercially available hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

-

Procedure:

-

Acclimatize the mice to the testing room for at least 1 hour before the experiment.

-

Gently place each mouse on the hot plate and start a stopwatch.

-

Observe the mouse for nociceptive responses, such as licking of the hind paws or jumping.

-

Record the time (latency) until the first sign of a nociceptive response.

-

A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[8]

-

Administer this compound, a vehicle control, or a positive control (e.g., morphine) via the desired route (e.g., intraperitoneal).

-

At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the hot plate test and record the latencies.

-

Data Presentation:

| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Latency (seconds) ± SEM | % Increase in Latency |

| Vehicle (Saline) | - | 10 | 8.5 ± 0.7 | - |

| This compound | 5 | 10 | 15.2 ± 1.1* | 78.8 |

| This compound | 10 | 10 | 22.8 ± 1.5 | 168.2 |

| Morphine | 10 | 10 | 25.1 ± 1.3 | 195.3 |

*p<0.05, **p<0.01 compared to vehicle group. Data are representative.

Tail-Flick Test

The tail-flick test is another common method for evaluating centrally mediated analgesia, based on a spinal reflex to a thermal stimulus.[9]

Experimental Workflow

Caption: Experimental workflow for the tail-flick test.

Protocol:

-

Animals: Male Wistar rats (150-200 g) or mice can be used.

-

Apparatus: A tail-flick analgesiometer that provides a focused beam of radiant heat to the ventral surface of the tail.

-

Procedure:

-

Gently restrain the animal in the apparatus.

-

Position the tail over the radiant heat source.

-

Activate the heat source and start a timer.

-

The timer stops automatically when the animal flicks its tail away from the heat.

-

Record the latency. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue damage.

-

Administer this compound, vehicle, or a positive control (e.g., pethidine).

-

Measure the tail-flick latency at various time points post-administration.[10]

-

Data Presentation:

| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Latency (seconds) ± SEM | % Maximum Possible Effect (%MPE) |

| Vehicle (Saline) | - | 10 | 3.2 ± 0.3 | - |

| This compound | 10 | 10 | 5.8 ± 0.5* | 38.2 |

| This compound | 20 | 10 | 8.1 ± 0.6 | 72.1 |

| Pethidine | 25 | 10 | 8.9 ± 0.7 | 83.8 |

*p<0.05, **p<0.01 compared to vehicle group. %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100. Data are representative.

Acetic Acid-Induced Writhing Test

This test is used to screen for both central and peripheral analgesic activity by observing the reduction of chemically induced visceral pain.[11]

Experimental Workflow

Caption: Experimental workflow for the writhing test.

Protocol:

-

Animals: Male Swiss albino mice (20-25 g).

-

Reagents: 0.6% acetic acid solution in distilled water.

-

Procedure:

-

Administer this compound, vehicle, or a positive control.

-

After a set absorption time (e.g., 30 minutes), inject 0.1 mL/10 g of body weight of the 0.6% acetic acid solution intraperitoneally.[11]

-

Immediately place the mouse in an observation chamber.

-

After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a 20-minute period.[12]

-

Data Presentation:

| Treatment Group | Dose (mg/kg, s.c.) | N | Mean Number of Writhes ± SEM | % Inhibition |

| Vehicle (Saline) | - | 10 | 35.4 ± 2.1 | - |

| This compound | 2.5 | 10 | 20.1 ± 1.8 | 43.2 |

| This compound | 5 | 10 | 11.5 ± 1.3 | 67.5 |

| Morphine | 5 | 10 | 8.2 ± 1.1** | 76.8 |

*p<0.05, **p<0.01 compared to vehicle group. % Inhibition = [(Mean writhes in vehicle group - Mean writhes in treated group) / Mean writhes in vehicle group] x 100. Data are representative.

Conclusion

The described animal models and protocols provide a robust framework for the preclinical evaluation of the analgesic effects of this compound. By systematically applying these methods, researchers can obtain valuable data on the compound's potency, efficacy, and mechanism of action, which is essential for its further development as a potential therapeutic agent for pain management. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. Pethidine - Wikipedia [en.wikipedia.org]

- 3. radiusanesthesia.com [radiusanesthesia.com]

- 4. Designing Safer Analgesics via μ-Opioid Receptor Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pethidine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Hot plate test - Wikipedia [en.wikipedia.org]

- 8. Chronopharmacodynamics and Chronopharmacokinetics of Pethidine in Mice | PLOS One [journals.plos.org]

- 9. Tail flick test - Wikipedia [en.wikipedia.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. rjptsimlab.com [rjptsimlab.com]

- 12. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intravenous Administration of Benzethidine in Rodent Studies

Disclaimer: Benzethidine is a Schedule I controlled substance in the United States and is similarly controlled in other countries.[1] Its use is restricted to research purposes with appropriate licensing and ethical oversight. The following application notes and protocols are intended for researchers, scientists, and drug development professionals in appropriately licensed facilities and are for informational purposes only. All procedures involving live animals must be approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction

This compound is a synthetic opioid of the 4-phenylpiperidine class, structurally related to pethidine (meperidine).[1] While not used clinically, its pharmacological properties as a µ-opioid receptor agonist make it a compound of interest for preclinical research in analgesia and addiction.[2] Rodent models are crucial for investigating the pharmacokinetics, pharmacodynamics, and behavioral effects of opioids. Intravenous (IV) administration is a key methodology in these studies as it provides rapid and complete bioavailability, mimicking certain patterns of human drug abuse.[3][4]

These notes provide a comprehensive overview of the methodologies for the intravenous administration of this compound in rodent studies, including surgical procedures, experimental protocols for assessing its effects, and a summary of expected outcomes based on the pharmacology of related compounds.

Pharmacological Profile of this compound

-

Mechanism of Action: Like other opioids, this compound is presumed to exert its effects primarily as an agonist at the µ-opioid receptor (MOR).[2][5] Activation of MORs, which are G-protein coupled receptors, leads to a cascade of intracellular events including the inhibition of adenylyl cyclase, reduced opening of voltage-gated calcium channels, and opening of inwardly rectifying potassium channels. This results in hyperpolarization of the neuron and a reduction in neuronal excitability, ultimately leading to analgesia and other opioid-related effects.[5]

-

Expected Effects: Based on its structural similarity to pethidine and its classification as an opioid, this compound is expected to produce effects such as analgesia, sedation, respiratory depression, and euphoria (in humans), which can be inferred in animals through models of reward and reinforcement.[1]

Data Presentation: Exemplar Quantitative Data

Due to the limited availability of specific preclinical data for this compound, the following tables are presented as templates. Researchers should substitute these with their own experimental data. The values for the related compound, pethidine, are provided for context where available.

Table 1: Exemplar Pharmacokinetic Parameters of an Opioid (Pethidine) in Rats Following Intravenous Administration.

| Parameter | Value (for Pethidine) | Unit | Reference |

| Half-life (t½) | |||

| α-phase | 6.0 | minutes | [6] |

| β-phase | 18.5 | minutes | [6] |

| γ-phase | 64.5 | minutes | [6] |

| Metabolite (Norpethidine) Half-life | |||

| α-phase | 66.8 | minutes | [6] |

| β-phase | 301 | minutes | [6] |

Table 2: Exemplar Dosing Regimen for Intravenous Self-Administration in Rodents.

| Species | Drug | Dose Range | Infusion Volume | Infusion Duration | Session Length |

| Rat | This compound | 0.01 - 0.3 | 0.1 | 5 | 2 |

| Mouse | This compound | 0.03 - 1.0 | 0.02 | 3 | 2 |

Note: Doses are hypothetical and should be determined empirically.

Experimental Protocols

Animals

Adult male and female Sprague-Dawley rats or C57BL/6 mice are commonly used.[7][8] Animals should be housed individually after surgery to prevent damage to the catheter. Standard laboratory chow and water should be available ad libitum, except where experimental design requires restriction.[3] All animal procedures must adhere to the guidelines approved by the institutional IACUC.

Catheter Implantation Surgery

Chronic indwelling intravenous catheters are essential for repeated, long-term IV drug administration in awake, freely moving rodents.[7]

-

Anesthesia: Anesthesia can be induced and maintained with isoflurane or a combination of ketamine and xylazine.[9] Appropriate analgesia (e.g., buprenorphine, carprofen) should be administered peri-operatively to manage pain.[10]

-

Catheterization:

-

The animal is anesthetized and the surgical area (dorsal and ventral neck) is shaved and sterilized.

-

A small incision is made on the dorsal aspect of the neck between the scapulae.

-

A second small incision is made over the right jugular vein.

-

The jugular vein is carefully isolated through blunt dissection.

-

A small incision is made in the vein, and a silastic catheter, attached to a mesh base, is inserted into the vein and advanced towards the right atrium.

-

The catheter is secured to the vein with silk sutures.

-

The distal end of the catheter is tunneled subcutaneously to the dorsal incision.

-

The mesh base is sutured to the underlying muscle to secure the catheter assembly.

-

The external portion of the catheter is connected to a vascular access button or a protected connector.[11]

-

Both incisions are closed with sutures or surgical staples.

-

-

Post-operative Care:

-

Animals should be allowed to recover for at least 5-7 days before behavioral testing.[8]

-

Catheters must be flushed daily with a sterile saline solution containing an anticoagulant (e.g., heparin) and an antibiotic to maintain patency and prevent infection.[3]

-

Catheter patency should be checked regularly by administering a short-acting anesthetic like ketamine or midazolam and observing for a rapid loss of consciousness.[3]

-

Intravenous Self-Administration Protocol

This procedure is considered the "gold standard" for assessing the reinforcing properties and abuse liability of a drug.[4]

-

Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive), a stimulus light above the active lever, and a syringe pump for drug infusion.[3]

-

Training (Acquisition):

-

Animals are placed in the operant chambers. The externalized catheter is connected to the infusion line.

-

A press on the active lever results in the delivery of a single IV infusion of this compound, paired with the illumination of the stimulus light.[3]

-

A press on the inactive lever has no programmed consequence.

-

A "time-out" period (e.g., 20 seconds) follows each infusion, during which further lever presses are not reinforced.[3]

-

Sessions are typically 1-2 hours daily for 10-14 days, or until a stable pattern of responding is established.

-

-

Dose-Response Evaluation:

-

Once responding is stable, different doses of this compound are tested to determine the dose-response curve. Doses are typically varied across sessions in a randomized order.[3]

-

-

Extinction and Reinstatement:

-

To model relapse, responding on the active lever is extinguished by substituting the drug solution with saline.

-

Once responding decreases to a low level, reinstatement of drug-seeking behavior can be triggered by a priming injection of this compound, presentation of the drug-associated cue (stimulus light), or exposure to a stressor.[12]

-

Mandatory Visualizations

Signaling Pathway

Caption: this compound's proposed signaling pathway via the µ-opioid receptor.

Experimental Workflow

Caption: Workflow for an intravenous self-administration study in rodents.

Dose-Effect Relationship

Caption: Logical relationship between drug dose, concentration, and effect.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. KEGG DRUG: this compound [kegg.jp]

- 3. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Intravenous Self-Administration - Creative Biolabs [creative-biolabs.com]

- 5. openanesthesia.org [openanesthesia.org]

- 6. Pharmacokinetics and analgesic effect of pethidine (meperidine) and its metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chronic intravenous drug self-administration in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]